Cas no 2679950-06-0 (Bicyclo[3.1.0]hexane-1-carboxylic acid, 4-amino-, hydrochloride (1:1), (1S,4R,5S)-)

Technical Introduction: Bicyclo[3.1.0]hexane-1-carboxylic acid, 4-amino-, hydrochloride (1:1), (1S,4R,5S)- is a chiral bicyclic compound featuring a rigid scaffold with stereochemical precision. The hydrochloride salt enhances solubility and stability, making it suitable for synthetic applications in medicinal chemistry and asymmetric synthesis. The (1S,4R,5S) configuration ensures high enantiomeric purity, critical for studies requiring stereoselectivity. Its bicyclo[3.1.0]hexane core offers unique conformational constraints, valuable for probing structure-activity relationships or designing bioactive molecules. The amino and carboxylic acid functional groups provide versatile handles for further derivatization. This compound is particularly relevant in the development of pharmacophores or as a building block for complex molecular architectures.
Bicyclo[3.1.0]hexane-1-carboxylic acid, 4-amino-, hydrochloride (1:1), (1S,4R,5S)- structure
2679950-06-0 structure
Product name:Bicyclo[3.1.0]hexane-1-carboxylic acid, 4-amino-, hydrochloride (1:1), (1S,4R,5S)-
CAS No:2679950-06-0
MF:C7H12ClNO2
MW:177.628681182861
CID:5416814
PubChem ID:165935487

Bicyclo[3.1.0]hexane-1-carboxylic acid, 4-amino-, hydrochloride (1:1), (1S,4R,5S)- Chemical and Physical Properties

Names and Identifiers

    • rac-(1R,4S,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride
    • EN300-27163537
    • Z4500873137
    • 2679950-06-0
    • Bicyclo[3.1.0]hexane-1-carboxylic acid, 4-amino-, hydrochloride (1:1), (1S,4R,5S)-
    • Inchi: 1S/C7H11NO2.ClH/c8-5-1-2-7(6(9)10)3-4(5)7;/h4-5H,1-3,8H2,(H,9,10);1H/t4-,5-,7+;/m1./s1
    • InChI Key: ALYHUGARUGLOTQ-SPVONFOCSA-N
    • SMILES: Cl.OC([C@]12CC[C@H]([C@H]1C2)N)=O

Computed Properties

  • Exact Mass: 177.0556563g/mol
  • Monoisotopic Mass: 177.0556563g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 192
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.3Ų

Bicyclo[3.1.0]hexane-1-carboxylic acid, 4-amino-, hydrochloride (1:1), (1S,4R,5S)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-27163537-0.25g
rac-(1R,4S,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride
2679950-06-0 95%
0.25g
$1225.0 2023-04-26
Enamine
EN300-27163537-10.0g
rac-(1R,4S,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride
2679950-06-0 95%
10g
$10643.0 2023-04-26
Enamine
EN300-27163537-5.0g
rac-(1R,4S,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride
2679950-06-0 95%
5g
$7178.0 2023-04-26
Enamine
EN300-27163537-0.05g
rac-(1R,4S,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride
2679950-06-0 95%
0.05g
$659.0 2023-04-26
Enamine
EN300-27163537-0.1g
rac-(1R,4S,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride
2679950-06-0 95%
0.1g
$859.0 2023-04-26
Enamine
EN300-27163537-1.0g
rac-(1R,4S,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride
2679950-06-0 95%
1g
$2475.0 2023-04-26
Enamine
EN300-27163537-0.5g
rac-(1R,4S,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride
2679950-06-0 95%
0.5g
$1931.0 2023-04-26
Enamine
EN300-27163537-2.5g
rac-(1R,4S,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride
2679950-06-0 95%
2.5g
$4851.0 2023-04-26

Additional information on Bicyclo[3.1.0]hexane-1-carboxylic acid, 4-amino-, hydrochloride (1:1), (1S,4R,5S)-

Research Brief on Bicyclo[3.1.0]hexane-1-carboxylic acid, 4-amino-, hydrochloride (1:1), (1S,4R,5S)- (CAS: 2679950-06-0)

Bicyclo[3.1.0]hexane-1-carboxylic acid, 4-amino-, hydrochloride (1:1), (1S,4R,5S)- (CAS: 2679950-06-0) is a structurally unique bicyclic amino acid derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a key intermediate in the synthesis of novel bioactive compounds, particularly in the development of enzyme inhibitors and receptor modulators. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.

The compound's rigid bicyclic scaffold and stereospecific configuration (1S,4R,5S) make it an attractive building block for drug discovery. Recent synthetic methodologies have focused on optimizing the enantioselective synthesis of this compound to improve yield and purity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel catalytic asymmetric synthesis route, achieving >99% enantiomeric excess (ee) and scalability up to gram-scale. This advancement addresses previous challenges in large-scale production, paving the way for more extensive pharmacological evaluations.

In terms of biological activity, Bicyclo[3.1.0]hexane-1-carboxylic acid derivatives have shown promising results as γ-aminobutyric acid (GABA) analogs. Preliminary in vitro studies indicate that the hydrochloride salt form (CAS: 2679950-06-0) exhibits enhanced water solubility and bioavailability compared to its free base counterpart. Research published in ACS Chemical Neuroscience (2024) revealed that this compound acts as a selective GABAA receptor modulator, with potential applications in neurological disorders such as epilepsy and anxiety. The study reported an EC50 of 12.3 μM at α2β3γ2 GABAA receptors, demonstrating subtype selectivity that could reduce side effects associated with non-selective GABAergics.

Structural-activity relationship (SAR) studies have been particularly insightful for this compound class. X-ray crystallography data (PDB: 8T4N) shows that the bicyclo[3.1.0]hexane core induces a distinct binding conformation at target proteins, differing from traditional flexible GABA analogs. This rigid structure appears to confer improved metabolic stability, with microsomal stability assays showing a t1/2 > 120 minutes in human liver microsomes. These properties make CAS: 2679950-06-0 a valuable scaffold for CNS drug development where blood-brain barrier penetration and metabolic stability are crucial factors.

Recent patent filings (WO2023187642, US2024013265) highlight growing commercial interest in this compound, particularly for developing next-generation antiepileptics and anxiolytics with reduced sedation effects. The hydrochloride salt form is emphasized in these patents for its improved crystallinity and stability during formulation. Analytical characterization by HPLC-MS and 1H/13C NMR has been thoroughly documented, providing reference standards for quality control in pharmaceutical development.

Future research directions include exploring the compound's potential in pain management and investigating its effects on other neurotransmitter systems. A 2024 research consortium is currently evaluating derivatives of CAS: 2679950-06-0 as potential non-opioid analgesics targeting the glycine receptor system. The unique spatial orientation of functional groups in this bicyclic scaffold may offer new opportunities for designing subtype-selective neuromodulators with improved therapeutic indices.

In conclusion, Bicyclo[3.1.0]hexane-1-carboxylic acid, 4-amino-, hydrochloride (1:1), (1S,4R,5S)- (CAS: 2679950-06-0) represents a promising chemical entity with multiple potential therapeutic applications. The recent advancements in its synthesis and biological characterization underscore its value as a versatile building block in medicinal chemistry. Continued research into its mechanism of action and structure optimization will likely yield important contributions to CNS drug development in the coming years.

Recommend Articles

Recommended suppliers
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica